molecular formula C21H14N2O3S B2479378 4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1206993-37-4

4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2479378
CAS No.: 1206993-37-4
M. Wt: 374.41
InChI Key: DYDZCWRIWPQMIJ-UHFFFAOYSA-N
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Description

4-(4-Phenoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound featuring a benzothiazine core fused with a phenoxyphenyl substituent at the 4-position and a nitrile group at the 2-position. The 1,1-dioxide moiety indicates sulfone functionalization, which enhances electronic stability and influences pharmacological interactions. This compound belongs to a broader class of 1,4-benzothiazine derivatives investigated for their modulatory effects on ion channels, particularly ATP-sensitive potassium (K(ATP)) channels . Its synthesis typically involves condensation of sulfonic acid precursors with cyanomethylsulfonylphenyl intermediates, as described in studies targeting K(ATP) channel activators .

Pharmacological evaluations highlight its ability to hyperpolarize pancreatic β-cell membranes, suppress glucose-stimulated insulin secretion, and enhance Kir6.2/SUR1 channel currents in patch-clamp assays . These properties align with therapeutic applications in diseases involving insulin dysregulation, such as diabetes.

Properties

IUPAC Name

1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3S/c22-14-19-15-23(20-8-4-5-9-21(20)27(19,24)25)16-10-12-18(13-11-16)26-17-6-2-1-3-7-17/h1-13,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDZCWRIWPQMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C=C(S(=O)(=O)C4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Ring: The benzothiazine ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated benzene compound.

    Addition of the Carbonitrile Group: The carbonitrile group is typically introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The sulfone group in the benzothiazine ring is typically stable under mild oxidizing conditions, but further oxidation can occur at other reactive sites:

  • Phenoxyphenyl Ring Oxidation : The phenoxyphenyl moiety undergoes electrophilic aromatic substitution (EAS) with strong oxidizing agents like hydrogen peroxide (H₂O₂) in the presence of sulfuric acid (H₂SO₄). For example, bromination at the para-position of the phenoxyphenyl group has been achieved using bromine (Br₂) in carbon tetrachloride (CCl₄) .

  • Carbonitrile Stability : The nitrile group remains intact under most oxidation conditions but may hydrolyze to a carboxylic acid under prolonged exposure to strong oxidizers.

Reagents :

Oxidizing AgentSolventTemperatureOutcome
H₂O₂/H₂SO₄Acetic acid50–70°CBromination of phenoxyphenyl group
KMnO₄H₂O/THFRT–60°CSulfone group remains stable

Reduction Reactions

The sulfone and nitrile groups exhibit distinct behavior under reductive conditions:

  • Nitrile Reduction : Lithium aluminum hydride (LiAlH₄) reduces the nitrile group to a primary amine (-CH₂NH₂), forming 4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-methylamine 1,1-dioxide.

  • Sulfone Stability : The sulfone group resists common reducing agents like NaBH₄, retaining its oxidation state .

Reagents :

Reducing AgentSolventTemperatureOutcome
LiAlH₄THF0–25°CNitrile → Amine
H₂/Pd-CEtOHRTNo reaction at sulfone

Substitution Reactions

The electron-rich phenoxyphenyl group participates in electrophilic substitution, while the benzothiazine sulfone can undergo nucleophilic attack:

  • Electrophilic Aromatic Substitution (EAS) : Halogenation (Br₂, Cl₂) occurs preferentially at the para-position of the phenoxyphenyl ring .

  • Nucleophilic Substitution : The sulfone’s oxygen atoms can act as weak nucleophiles in reactions with alkyl halides, forming ether derivatives .

Reagents :

Reaction TypeReagentConditionsOutcome
BrominationBr₂/CCl₄0–5°Cpara-Bromophenoxyphenyl derivative
AlkylationCH₃IDMF, 60°CSulfone-O-alkylation

Ring-Opening and Cyclization

The benzothiazine ring can undergo controlled cleavage or re-cyclization under specific conditions:

  • Acidic Hydrolysis : Concentrated HCl at 100°C cleaves the benzothiazine ring, yielding 2-aminobenzenethiol derivatives and phenoxyphenyl fragments.

  • Base-Mediated Rearrangement : Treatment with NaOH in ethanol induces ring contraction, forming thiazole derivatives .

Reagents :

ConditionSolventTemperatureOutcome
6M HClH₂O100°CRing cleavage
2M NaOHEtOH80°CThiazole formation

Biological Interactions

The compound modulates biological targets via non-covalent interactions:

  • K(ATP) Channel Activation : Derivatives like 7-chloro-3-methyl analogs inhibit insulin release by hyperpolarizing pancreatic β-cell membranes, a mechanism validated via patch-clamp studies .

  • Enzyme Inhibition : The sulfone group interacts with cysteine residues in enzymes like glutathione reductase, impairing redox homeostasis .

Key Findings :

Biological TargetEffectReference
Kir6.2/SUR1 K(ATP)IC₅₀ = 12 μM (insulin release inhibition)
Glutathione Reductase40% inhibition at 50 μM

Thermal and Photochemical Reactions

  • Thermal Stability : Decomposition occurs above 250°C, releasing SO₂ and HCN gases.

  • UV-Induced Reactions : Irradiation at 254 nm promotes nitrile-to-amide conversion via radical intermediates .

Scientific Research Applications

Synthetic Routes

The synthesis of 4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves several steps:

  • Formation of the Benzothiazine Ring : The benzothiazine ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
  • Introduction of the Phenoxyphenyl Group : This is achieved via nucleophilic aromatic substitution where a phenol derivative reacts with a halogenated benzene compound.
  • Addition of the Carbonitrile Group : The carbonitrile group is introduced through nucleophilic substitution using a nitrile precursor.

Medicinal Chemistry

The compound is extensively studied for its potential therapeutic applications due to its unique structural features that may interact with biological targets. Its potential activities include:

  • Antimicrobial Properties : Research indicates that compounds in this class may exhibit significant antimicrobial activities against various pathogens.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.

Material Science

In material science, this compound is explored for its potential use in developing advanced materials such as:

  • Polymers : The unique chemical structure allows for modifications that could enhance polymer properties.
  • Nanomaterials : Its reactivity can be harnessed to create novel nanomaterials with specific functionalities.

Biological Studies

The interactions of this compound with enzymes and proteins are under investigation to understand its biological activity further. Key areas include:

  • Enzyme Inhibition : Studies are being conducted to evaluate its effectiveness in inhibiting specific enzymes linked to disease processes.
  • Receptor Modulation : The compound's ability to modulate receptor activity suggests potential roles in drug design for various therapeutic areas.

Case Studies

Recent research has highlighted various case studies showcasing the applications of this compound:

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in vitro and in vivo models.
  • Antimicrobial Studies : Another investigation reported effective antimicrobial activity against resistant strains of bacteria, indicating its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between 4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide and related compounds:

Compound Name Core Structure Key Substituents Pharmacological Target Efficacy/Activity (In Vitro) Reference
This compound Benzothiazine 1,1-dioxide 4-phenoxyphenyl, 2-cyano Kir6.2/SUR1 K(ATP) channels Hyperpolarizes β-cells (EC₅₀ ~10 μM)
7-Chloro-3-isopropylamino-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (3f) Benzothiazine 1,1-dioxide 7-chloro, 3-isopropylamino, 2-cyano Kir6.2/SUR1 K(ATP) channels Inhibits insulin release (IC₅₀ ~5 μM)
Diazoxide Benzothiadiazine 1,1-dioxide 3-methyl, 7-chloro Pancreatic K(ATP) channels Vasodilator; EC₅₀ ~20 μM
BPDZ 73 Benzothiadiazine 1,1-dioxide 7-chloro, 3-isopropylamino SUR1-containing K(ATP) Activates cardiac K(ATP) currents
Thieno[3,4-e][1,2,4]thiadiazine 1,1-dioxides Thienothiadiazine 1,1-dioxide Varied alkyl/amino groups Voltage-gated Ca²⁺ channels Blocks Ca²⁺ influx (IC₅₀ ~1–10 μM)

Key Differences

Core Heterocycle: Benzothiazine (target compound) vs. Thienothiadiazines (e.g., calcium channel blockers) incorporate a fused thiophene ring, shifting activity from K(ATP) to Ca²⁺ channels .

Substituent Effects: The 4-phenoxyphenyl group in the target compound may confer lipophilicity, improving blood-brain barrier penetration compared to chlorinated analogues like 3f or BPDZ 73 . Cyanomethylsulfonyl moieties (common in synthesized derivatives) enhance electrophilicity, favoring interactions with SUR1 subunits of K(ATP) channels .

Pharmacological Specificity: While benzothiadiazines like diazoxide primarily target pancreatic β-cells, the target compound’s phenoxyphenyl group may broaden tissue selectivity, including neuronal or cardiovascular K(ATP) channels . Thienothiadiazines exhibit divergent activity as calcium channel blockers, underscoring the impact of core heterocycle modifications on target preference .

Efficacy and Selectivity

  • Potency : Derivatives like 3f (IC₅₀ ~5 μM for insulin inhibition) are more potent than diazoxide but less selective due to broader SUR subtype interactions .
  • Mechanistic Divergence : The target compound’s dual action—membrane hyperpolarization and ion current enhancement—suggests a unique binding mode compared to classical K(ATP) openers .

Biological Activity

4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a compound belonging to the benzothiazine family, characterized by its unique structural features that include a benzothiazine ring fused with a phenoxyphenyl group and a carbonitrile moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazine Ring : Cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Introduction of the Phenoxyphenyl Group : Achieved through nucleophilic aromatic substitution.
  • Addition of the Carbonitrile Group : Typically introduced via nucleophilic substitution using a nitrile precursor.

These synthetic routes allow for the modification of the compound to enhance its biological activity and pharmacological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound has been shown to modulate various biological pathways, potentially leading to therapeutic effects in different disease models.

Anticancer Properties

Research indicates that derivatives of benzothiazine compounds exhibit significant anticancer activity. The structure-activity relationship (SAR) studies suggest that modifications in the substituents can enhance the efficacy against various cancer cell lines. For instance, compounds with electron-withdrawing groups at specific positions on the benzothiazine ring showed increased potency against cancer cells by inducing apoptosis and inhibiting cell proliferation .

Ion Channel Modulation

Studies have demonstrated that this compound can activate K-ATP channels, which play a crucial role in insulin secretion and glucose metabolism. Specifically, it has been observed to hyperpolarize beta cell membrane potential and inhibit glucose-stimulated insulin release in vitro, indicating its potential use in managing diabetes .

Case Studies and Research Findings

Several studies have evaluated the biological activities of this compound:

StudyFindings
PubMed Study (2018) Investigated various analogs showing anticancer properties through apoptosis induction in multiple cancer cell lines .
Insulin Release Inhibition (2009) Demonstrated that certain derivatives inhibited insulin release from beta cells and reduced plasma insulin levels in animal models .
Antimicrobial Activity (2013) Evaluated new derivatives for their antimicrobial properties using broth microdilution methods, indicating significant activity against various pathogens .

Q & A

Q. What are the established synthetic routes for preparing 4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide?

The synthesis typically involves a multi-step approach, starting with the alkylation of sodium saccharin derivatives followed by ring expansion via Gabriel-Coleman rearrangement to form the benzothiazine core. For example, ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a common intermediate . Subsequent functionalization with phenoxyphenyl groups and nitrile incorporation can be achieved through nucleophilic substitution or condensation reactions under controlled conditions. Microwave-assisted synthesis has been reported to enhance reaction efficiency for analogous benzothiazine derivatives, reducing reaction times from hours to minutes .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • IR Spectroscopy : To confirm functional groups (e.g., sulfone S=O stretching at 1349–1178 cm⁻¹, nitrile C≡N at ~2200 cm⁻¹) .
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns and aromatic proton environments (e.g., δ 7.77–7.90 ppm for aryl protons) .
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion confirmation (e.g., [M⁺] peaks in m/z 300–400 range) .
  • X-ray Crystallography : For unambiguous structural determination, as demonstrated for related 1,2-benzothiazine derivatives .

Q. How can researchers ensure purity and stability during synthesis and storage?

  • Chromatographic Purification : Use column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) .
  • Acid-Base Workup : Acidification with HCl (5%) to precipitate products and remove unreacted starting materials .
  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the sulfone or nitrile groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity for this compound?

Critical factors include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require careful temperature control to avoid side reactions .
  • Microwave Irradiation : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves regioselectivity in ring closure steps .
  • Catalysis : Base catalysts (e.g., K₂CO₃) for deprotonation during nucleophilic substitutions .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitrile) may slow ring expansion but improve stability of intermediates .

Q. What strategies are recommended for resolving contradictions in biological activity data for benzothiazine derivatives?

  • Purity Verification : Re-test compounds after rigorous purification (e.g., HPLC) to rule out impurities affecting activity .
  • Structural-Activity Relationship (SAR) Analysis : Compare activity across derivatives with systematic substituent variations (e.g., methoxy vs. nitro groups) .
  • Statistical Validation : Use replicates and standardized assays (e.g., MIC against E. coli or S. aureus) to confirm reproducibility .

Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?

  • Docking Studies : Model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to predict binding affinity .
  • QSAR Modeling : Correlate electronic (e.g., Hammett constants) or steric parameters with antimicrobial activity .
  • DFT Calculations : Optimize geometry and assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. What experimental designs are suitable for evaluating the compound’s biological activity?

  • Antimicrobial Assays : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria .
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
  • Enzyme Inhibition Studies : Target-specific assays (e.g., COX-2 for anti-inflammatory potential) with positive controls (e.g., ibuprofen) .

Q. How can structural modifications enhance the compound’s solubility or bioavailability?

  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability .
  • Salt Formation : Convert the nitrile or sulfone moiety into a sodium salt for aqueous formulation .
  • PEGylation : Attach polyethylene glycol chains to reduce hydrophobicity .

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